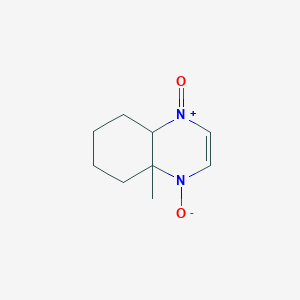
4a-methyl-4-oxido-6,7,8,8a-tetrahydro-5H-quinoxalin-1-ium 1-oxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4a-methyl-4-oxido-6,7,8,8a-tetrahydro-5H-quinoxalin-1-ium 1-oxide is a complex organic compound that belongs to the quinoxaline family. Quinoxalines are heterocyclic compounds containing a benzene ring fused to a pyrazine ring. This particular compound is characterized by its unique structure, which includes multiple functional groups such as oxido and tetrahydro groups. It is of interest in various fields of scientific research due to its potential biological and chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4a-methyl-4-oxido-6,7,8,8a-tetrahydro-5H-quinoxalin-1-ium 1-oxide typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction may involve the use of catalysts, solvents, and specific temperature and pressure conditions to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization may be employed to ensure the compound meets industrial standards.
Analyse Chemischer Reaktionen
Types of Reactions
4a-methyl-4-oxido-6,7,8,8a-tetrahydro-5H-quinoxalin-1-ium 1-oxide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxides.
Reduction: It can be reduced to form corresponding reduced derivatives.
Substitution: Functional groups in the compound can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxides, while reduction may produce more saturated derivatives.
Wissenschaftliche Forschungsanwendungen
4a-methyl-4-oxido-6,7,8,8a-tetrahydro-5H-quinoxalin-1-ium 1-oxide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 4a-methyl-4-oxido-6,7,8,8a-tetrahydro-5H-quinoxalin-1-ium 1-oxide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other biomolecules. The compound may exert its effects through various pathways, such as inhibiting enzyme activity or modulating receptor function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4a-methyl-4-oxido-6,7,8,8a-tetrahydro-5H-quinoxalin-1-ium 1-oxide shares similarities with other quinoxaline derivatives.
- Compounds such as 2,3-dimethylquinoxaline and 2,3-diphenylquinoxaline have similar structures but differ in their functional groups and properties.
Uniqueness
- The presence of multiple functional groups in this compound makes it unique.
- Its specific structure may confer distinct chemical and biological properties, making it valuable for various applications.
Eigenschaften
CAS-Nummer |
152860-40-7 |
|---|---|
Molekularformel |
C9H14N2O2 |
Molekulargewicht |
182.223 |
IUPAC-Name |
4a-methyl-4-oxido-6,7,8,8a-tetrahydro-5H-quinoxalin-1-ium 1-oxide |
InChI |
InChI=1S/C9H14N2O2/c1-9-5-3-2-4-8(9)10(12)6-7-11(9)13/h6-8H,2-5H2,1H3 |
InChI-Schlüssel |
CHXHDFJLCDUCRO-UHFFFAOYSA-N |
SMILES |
CC12CCCCC1[N+](=O)C=CN2[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















